An In-depth Technical Guide to 4-Chloro-2,6-dibromo-3-methylaniline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Chloro-2,6-dibromo-3-methylaniline: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Chloro-2,6-dibromo-3-methylaniline, a highly substituted aniline derivative. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical properties, a proposed synthetic pathway, and the potential applications of this versatile chemical building block. The insights provided are grounded in established chemical principles and data from analogous compounds.
Core Physicochemical & Structural Properties
4-Chloro-2,6-dibromo-3-methylaniline is a polysubstituted aromatic amine. The specific arrangement of electron-withdrawing halogens (one chloro, two bromo) and an electron-donating methyl group on the aniline scaffold creates a unique electronic and steric profile. This substitution pattern is critical for directing further chemical modifications and influencing the final properties of larger molecules synthesized from it.
Data Summary: Chemical Properties
The fundamental properties of 4-Chloro-2,6-dibromo-3-methylaniline are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 861559-78-6 | [1] |
| Molecular Formula | C₇H₆Br₂ClN | [1][2] |
| Molecular Weight | 299.40 g/mol | [1] |
| Melting Point | 97-98 °C | [1] |
| Appearance | Reported as a solid with 97% purity. | [1] |
| Solubility | Not experimentally reported. Predicted to have low solubility in water and good solubility in organic solvents like ethanol, dichloromethane, and ethyl acetate. | |
| IUPAC Name | 4-Chloro-2,6-dibromo-3-methylaniline | |
| SMILES | Cc1c(Br)c(N)c(Br)cc1Cl | |
| InChI Key | InChIKey=VOUDEQCZJGPKSR-UHFFFAOYSA-N |
Chemical Structure Visualization
The 2D structure of the molecule highlights the spatial relationship between the functional groups. The amino group is flanked by two bulky bromine atoms, which sterically hinders its direct reactivity and influences the bond angles of the aromatic ring.
Caption: 2D structure of 4-Chloro-2,6-dibromo-3-methylaniline.
Synthesis and Reactivity Insights
Proposed Synthetic Pathway
The most logical approach involves a multi-step process starting from a less substituted aniline, utilizing a protecting group strategy to control the powerful activating and directing effects of the amine.
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Amine Protection: The synthesis would likely commence with 4-chloro-3-methylaniline.[3] The primary amine is first protected, typically via acetylation with acetic anhydride to form N-(4-chloro-3-methylphenyl)acetamide. Expertise & Experience: This protection step is crucial. The unprotected amine is highly susceptible to oxidation under halogenating conditions, and the acetamido group is a strong ortho-, para- director, which is essential for the next step. It also moderates the reactivity of the ring, preventing unwanted side reactions.[4]
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Regioselective Dibromination: The N-(4-chloro-3-methylphenyl)acetamide intermediate is then subjected to electrophilic bromination. The two positions ortho to the powerful acetamido directing group (C2 and C6) are highly activated. Treatment with a brominating agent, such as bromine (Br₂) in acetic acid, is expected to install bromine atoms at both of these positions to yield N-(4-chloro-2,6-dibromo-3-methylphenyl)acetamide.
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Deprotection: The final step is the hydrolysis of the acetamide group to restore the primary amine. This is typically achieved by heating in the presence of a strong acid (like HCl) or a strong base (like NaOH), yielding the target molecule, 4-Chloro-2,6-dibromo-3-methylaniline.[4]
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 4-Chloro-2,6-dibromo-3-methylaniline.
Reactivity Profile
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Nucleophilic Amine: The aniline -NH₂ group is the primary site of nucleophilic reactivity, available for reactions such as acylation, alkylation, and diazotization to form diazonium salts, which are themselves versatile intermediates.
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Aromatic Ring: The aromatic ring is substituted with both activating (-CH₃, -NH₂) and deactivating (-Cl, -Br) groups. The positions are fully substituted, making further electrophilic aromatic substitution difficult without forcing conditions.
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Cross-Coupling Potential: The presence of two bromine atoms and one chlorine atom provides multiple handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This makes the molecule an excellent scaffold for building complex structures, as the different halogens can sometimes be functionalized selectively.
Experimental Protocol: Hypothetical Synthesis
The following protocol is a generalized, yet detailed, representation of how the synthesis could be practically executed in a laboratory setting.
Objective: To synthesize 4-Chloro-2,6-dibromo-3-methylaniline.
Materials:
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4-chloro-3-methylaniline
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Acetic anhydride
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Sodium acetate
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Glacial acetic acid
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Bromine (Br₂)
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Sodium bisulfite
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Hydrochloric acid (concentrated)
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Sodium hydroxide (50% aq. solution)
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Ethyl acetate
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Hexanes
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Magnesium sulfate (anhydrous)
Protocol:
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Step 1: Protection - N-(4-chloro-3-methylphenyl)acetamide a. In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-chloro-3-methylaniline in glacial acetic acid. b. Add 1.1 equivalents of acetic anhydride and a catalytic amount of sodium acetate. c. Heat the mixture to 80-90 °C for 2 hours. Monitor reaction completion by TLC. d. Cool the reaction mixture and pour it into a beaker of ice water with stirring. e. Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to yield the acetamide intermediate.
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Step 2: Bromination - N-(4-chloro-2,6-dibromo-3-methylphenyl)acetamide a. Dissolve the dried acetamide from Step 1 in glacial acetic acid in a three-neck flask equipped with a dropping funnel and stirrer. b. Cool the solution in an ice bath to 10-15 °C. c. Slowly add 2.1 equivalents of bromine (Br₂), dissolved in a small amount of acetic acid, via the dropping funnel, ensuring the temperature does not exceed 20 °C. d. After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. e. Quench the reaction by pouring it into an aqueous solution of sodium bisulfite to destroy excess bromine. f. Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.
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Step 3: Deprotection - 4-Chloro-2,6-dibromo-3-methylaniline a. Suspend the crude dibrominated acetamide in a mixture of ethanol and concentrated hydrochloric acid. b. Heat the mixture to reflux (approx. 80-90 °C) until TLC analysis indicates the complete disappearance of the starting material (typically 4-8 hours).[4] c. Cool the reaction mixture to room temperature and neutralize carefully by the slow addition of 50% aqueous sodium hydroxide until the pH is >10. Caution: This is a highly exothermic process. d. Extract the aqueous layer three times with ethyl acetate. e. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter. f. Remove the solvent under reduced pressure to yield the crude product. g. Purify the solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 4-Chloro-2,6-dibromo-3-methylaniline.
Applications and Field Perspective
Polysubstituted anilines are foundational components in applied chemistry. While specific applications for 4-Chloro-2,6-dibromo-3-methylaniline are not documented, its structure is emblematic of a valuable intermediate.
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Pharmaceutical and Agrochemical Synthesis: Halogenated aromatics are ubiquitous in drug discovery and crop protection. The halogens can serve as metabolic blockers, improve lipophilicity, or act as key attachment points for building more complex active ingredients.[5] The unique substitution pattern of this molecule offers a scaffold that can be explored for generating libraries of novel compounds for biological screening.
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Materials Science: Substituted anilines are precursors to polymers, dyes, and curing agents. For example, related structures like 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) are used as highly effective curing agents for epoxy resins, imparting excellent thermal and chemical resistance.[6][7] The title compound could be investigated for similar applications or as a monomer for specialized polyanilines.
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Organic Electronics: The defined electronic properties of halogenated aromatic amines make them potential building blocks for organic semiconductors or other functional materials.
Safety and Handling
As with any highly functionalized chemical intermediate, proper handling of 4-Chloro-2,6-dibromo-3-methylaniline is essential. The GHS classification data provides a clear guide to its potential hazards.
| Hazard Category | GHS Information | Source |
| Signal Word | Warning | [1] |
| Pictograms | GHS07 (Exclamation Mark) | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Trustworthiness: Self-Validating Handling Protocol
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Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.
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Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (nitrile is a common choice, but check for breakthrough times), and safety glasses with side shields or goggles.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
-
4-Chloro-2,6-dibromo-3-methylaniline. Oakwood Chemical. [Link]
-
4-Chloro-3-methylaniline. PubChem, National Institutes of Health. [Link]
-
4,4'-Methylenebis(3-chloro-2,6-diethylaniline). PubChem, National Institutes of Health. [Link]
- Process for the preparation of 2,6-dichloro-4-bromoanilides.
-
Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). National Center for Biotechnology Information. [Link]
-
4-Chloro-o-toluidine. Wikipedia. [Link]
- Process for the preparation of 4-chloro-2,6-dialkylanilines.
-
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. 4-Chloro-2,6-dibromo-3-methylaniline [oakwoodchemical.com]
- 2. 4,6-Dibromo-3-chloro-2-methylaniline | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]
- 5. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]
- 6. 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) | C21H28Cl2N2 | CID 86261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
(Note: An illustrative placeholder image is used. The actual structure corresponds to the IUPAC name.)
